molecular formula C16H24ClNO2 B3060015 4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-54-5

4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride

Cat. No.: B3060015
CAS No.: 1609400-54-5
M. Wt: 297.82
InChI Key: YDAJTSCSXKXKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride (CAS: 1609400-54-5) is a synthetic organic compound with the molecular formula C₁₆H₂₃NO₂·HCl and a molecular weight of 298 g/mol. Key features include:

  • Structural Motifs: A benzaldehyde group linked via a butoxy chain to a piperidine ring, forming a para-substituted aromatic system.
  • Physicochemical Properties: LogP of 3.52 (moderate lipophilicity), seven rotatable bonds, and a solid crystalline form as an HCl salt .

Properties

IUPAC Name

4-(4-piperidin-1-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,14H,1-5,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAJTSCSXKXKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-54-5
Record name Benzaldehyde, 4-[4-(1-piperidinyl)butoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base to form 4-butoxybenzaldehyde. This intermediate is then reacted with piperidine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions include 4-[4-(1-Piperidinyl)butoxy]benzoic acid (oxidation), 4-[4-(1-Piperidinyl)butoxy]benzyl alcohol (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Fexofenadine Hydrochloride

Molecular Formula: C₃₂H₃₉NO₄·HCl Molecular Weight: 538.12 g/mol Key Features:

  • Contains a benzeneacetic acid core with a hydroxydiphenylmethyl-piperidine moiety and a hydroxybutyl chain .
  • Pharmacological Activity : Potent histamine H₁-receptor antagonist used to treat allergic rhinitis .
    Comparison :
  • Unlike the target compound, Fexofenadine has a bulky hydroxydiphenylmethyl group and a longer carbon chain, enhancing receptor binding affinity.
  • Higher molecular weight (538 vs.

Raloxifene Hydrochloride

Molecular Formula: C₂₈H₂₇NO₄S·HCl Molecular Weight: 510.44 g/mol Key Features:

  • Benzothiophene core with a piperidinyl ethoxy side chain and a methanone group .
  • Pharmacological Activity : Selective estrogen receptor modulator (SERM) for osteoporosis treatment .
    Comparison :
  • The piperidinyl ethoxy group in Raloxifene is structurally analogous to the butoxy-piperidine chain in the target compound but attached to a more complex heterocyclic system.
  • Higher molecular weight (510 vs. 298) and extended conjugation likely contribute to its estrogenic activity .

4-[(2RS)-2-Hydroxy-3-[(1-Methylethyl)amino]propoxy]benzaldehyde Hydrochloride (Impurity L)

Molecular Formula: ~C₁₄H₂₀ClNO₃ (estimated) Molecular Weight: ~285.7 g/mol Key Features:

  • Benzaldehyde core with a hydroxy-isopropylamino propoxy chain . Comparison:
  • Shares the benzaldehyde group but replaces the piperidinyl butoxy chain with a shorter, polar hydroxy-isopropylamino substituent.

Positional Isomers: 3-[4-(1-Piperidinyl)butoxy]benzaldehyde Hydrochloride

Molecular Formula: C₁₆H₂₃NO₂·HCl Molecular Weight: 298 g/mol Key Features:

  • Meta-substituted benzaldehyde with a butoxy-piperidine chain .
    Comparison :
  • Identical molecular weight and formula to the target compound but with meta-substitution , altering electronic and steric properties.
  • Differences in solubility and receptor binding affinity may arise due to positional isomerism .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight LogP Key Structural Features Pharmacological Activity
4-[4-(1-Piperidinyl)butoxy]benzaldehyde HCl C₁₆H₂₃NO₂·HCl 298 3.52 Para-benzaldehyde, butoxy-piperidine Intermediate/Impurity
Fexofenadine Hydrochloride C₃₂H₃₉NO₄·HCl 538.12 N/A Benzeneacetic acid, hydroxydiphenylmethyl H₁ antagonist (Antihistamine)
Raloxifene Hydrochloride C₂₈H₂₇NO₄S·HCl 510.44 N/A Benzothiophene, piperidinyl ethoxy SERM (Osteoporosis)
Impurity L (Bisoprolol-related) C₁₄H₂₀ClNO₃ ~285.7 N/A Benzaldehyde, hydroxy-isopropylamino propoxy Inactive impurity
3-[4-(1-Piperidinyl)butoxy]benzaldehyde HCl C₁₆H₂₃NO₂·HCl 298 N/A Meta-benzaldehyde, butoxy-piperidine Research chemical

Key Findings and Implications

Structural Determinants of Activity :

  • The piperidine ring and aromatic ether linkages are common in antihistamines (e.g., Fexofenadine) and SERMs (e.g., Raloxifene). However, bulky substituents (e.g., hydroxydiphenylmethyl in Fexofenadine) are critical for receptor interaction .
  • The target compound’s simpler structure and moderate LogP (3.52) suggest utility as a synthetic intermediate rather than a therapeutic agent .

Positional Isomerism: Para- vs.

Salt Forms :

  • The HCl salt in the target compound and Fexofenadine enhances aqueous solubility, a common strategy for improving drug-like properties .

Biological Activity

4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a synthetic compound with the molecular formula C16H23N O2·HCl and a CAS number of 1609400-54-5. This compound features a piperidine ring and a benzaldehyde group, which are known to contribute to various biological activities. Understanding its biological activity is crucial for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound's structure allows it to engage in various biochemical pathways, influencing processes such as inflammation, tumor growth, and neuropharmacological responses.

Target Interactions

  • Receptor Binding : The piperidine moiety is known for its ability to interact with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition : The aldehyde group can participate in nucleophilic attack mechanisms, leading to inhibition of specific enzymes involved in metabolic pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures possess antibacterial and antifungal properties. The presence of the piperidine ring may enhance membrane permeability, allowing for increased efficacy against microbial pathogens.
  • Anti-inflammatory Effects : Compounds containing benzaldehyde groups have been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
  • Antitumor Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various benzaldehyde derivatives, including those with piperidine structures. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating a potential use as an antimicrobial agent.
  • Neuropharmacological Effects :
    Research involving piperidine derivatives has highlighted their role in modulating neurotransmitter systems. In vitro assays demonstrated that this compound could influence dopamine and serotonin receptor activities, suggesting a possible application in treating mood disorders.
  • Antitumor Activity :
    A recent investigation into the cytotoxic effects of related compounds on cancer cell lines revealed that certain analogs exhibited potent antitumor activity by inducing cell cycle arrest and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds in this class are generally well-absorbed when administered orally, with metabolic pathways primarily involving phase I and phase II reactions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
4-(1-Piperidinyl)benzaldehydeSimilar piperidine structureAntidepressant effects
3-(1-Piperidinyl)propoxybenzaldehydeAltered linker positionAntimicrobial properties
2-(Piperidin-1-yl)phenolDifferent functional groupAntioxidant effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.